BenchChemオンラインストアへようこそ!

2-Hydroxy Felbamate-d4

Mass spectrometry Isotope dilution Bioanalysis

Select 2-Hydroxy Felbamate-d4 (CAS 1346602-71-8) for the highest level of quantitative accuracy in regulated bioanalysis. As a tetradeuterated analog of the CYP2E1/CYP3A4-mediated felbamate metabolite, it provides the structural identity and co-elution required by FDA/EMA BMV guidance, compensating for matrix effects and extraction variability. This SIL IS is essential for therapeutic drug monitoring, ADME studies, and ANDA impurity profiling. Do not risk assay rejection with non-isotopic surrogates—this d4-labeled standard ensures regulatory defensibility for your pharmacokinetic and impurity methods.

Molecular Formula C11H14N2O5
Molecular Weight 258.26 g/mol
Cat. No. B12423240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Felbamate-d4
Molecular FormulaC11H14N2O5
Molecular Weight258.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O
InChIInChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2
InChIKeyVTXNIAJKDLEHGX-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy Felbamate-d4: Stable Isotope-Labeled Internal Standard for Felbamate Metabolite Quantification


2-Hydroxy Felbamate-d4 (CAS 1346602-71-8) is a tetradeuterated analog of the felbamate metabolite 2-hydroxy felbamate (2OH-FBM), bearing four deuterium atoms at the C1 and C3 methylene positions of the propanediol backbone . With a molecular formula of C₁₁H₁₀D₄N₂O₅ and average molecular weight of 258.26 g/mol, it is classified as a stable isotope-labeled (SIL) internal standard (IS) intended for use in liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) assays [1]. The unlabeled parent metabolite, 2-hydroxy felbamate (CAS 109482-32-8; exact monoisotopic mass 254.0903 Da), is a CYP2E1- and CYP3A4-mediated hydroxylation product of the antiepileptic drug felbamate and accounts for a minor fraction (~15%, combined with other metabolites) of the administered dose [2][3].

Why Generic Substitution Fails for 2-Hydroxy Felbamate-d4 in Regulated Bioanalysis


In quantitative LC–MS/MS bioanalysis, the choice of internal standard directly determines assay accuracy, precision, and regulatory defensibility. 2-Hydroxy Felbamate-d4 cannot be interchangeably replaced with unlabeled 2-hydroxy felbamate (which lacks the mass shift required for MS discrimination), with Felbamate-d4 (which targets the parent drug, not the 2-hydroxy metabolite, and differs in both molecular formula—C₁₁H₁₀D₄N₂O₄, MW 242.26—and chromatographic behavior), or with non-deuterated structural analogs (which fail to co-elute with the analyte and cannot correct for matrix effects) . Regulatory guidances including the FDA Bioanalytical Method Validation Guidance (2018) and the EMA guideline explicitly recommend stable isotope-labeled internal standards that are structurally identical to the target analyte to compensate for extraction recovery variability, ionization suppression/enhancement, and instrumental drift [1][2]. Deuterated analogs with fewer than approximately six deuterium atoms generally exhibit minimal retention time shifts, but substituting a d4-labeled metabolite IS with a non-isotopic or differently labeled analog risks quantitative inaccuracy that cannot be retrospectively corrected [3].

2-Hydroxy Felbamate-d4: Quantitative Differentiation Evidence for Scientific Selection


Mass Shift Differentiation: 2-Hydroxy Felbamate-d4 vs. Unlabeled 2-Hydroxy Felbamate for MS Discrimination

2-Hydroxy Felbamate-d4 provides a nominal mass shift of +4.03 Da relative to unlabeled 2-hydroxy felbamate (MW 258.26 vs. 254.24 g/mol; monoisotopic mass difference: +4.025 Da based on 4 × [²H – ¹H]) [1]. This mass increment positions the IS signal fully outside the natural isotopic envelope of the unlabeled analyte (the [M+H]⁺ or [M+NH₄]⁺ adduct of the d4 species appears at m/z ~259 vs. m/z ~255 for the protiated species), ensuring zero cross-talk between analyte and IS channels in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [2]. By contrast, using unlabeled 2-hydroxy felbamate as an IS (e.g., in methods relying solely on external calibration) provides no mass distinction, making it impossible to correct for ion suppression, extraction losses, or injection variability on a per-sample basis [3].

Mass spectrometry Isotope dilution Bioanalysis

Deuterium Positional Specificity: C1/C3 Methylene Labeling Avoiding Exchangeable C2-OH

The IUPAC name of 2-Hydroxy Felbamate-d4—(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-hydroxy-2-phenylpropyl) carbamate—and its InChI annotation (i6D2,7D2) confirm that all four deuterium atoms reside at the C1 and C3 methylene positions, while the C2 hydroxyl group carries protium (¹H) . This labeling pattern prevents deuterium–hydrogen back-exchange at the hydroxyl position when the IS is reconstituted in protic solvents (water, methanol, acetonitrile–water mixtures) or exposed to biological matrices, which is a documented failure mode for deuterated IS that incorporate label at exchangeable positions such as –OH, –NH, or –SH groups [1]. In contrast, a hypothetical d4 standard labeled at the C2 hydroxyl would be susceptible to rapid D→H exchange in aqueous mobile phases (t₁/₂ < minutes), progressively shifting the IS mass envelope and degrading quantification accuracy over the course of an analytical batch [2].

Isotope stability Deuterium exchange Analytical reproducibility

Metabolite-Specific Internal Standard vs. Parent Drug IS for Simultaneous Felbamate and 2OH-FBM Quantification

2-Hydroxy Felbamate-d4 targets the 2-hydroxy metabolite (2OH-FBM, C₁₁H₁₄N₂O₅) rather than the parent drug felbamate (C₁₁H₁₄N₂O₄). This structural distinction—the presence of the hydroxyl group at C2—differentiates it from Felbamate-d4 (CAS 106817-52-1; MW 242.26; C₁₁H₁₀D₄N₂O₄), which serves as the IS for the parent drug . The two IS compounds are not interchangeable: Felbamate-d4 lacks the hydroxyl moiety and produces different MS/MS fragmentation patterns and chromatographic retention. Published HPLC-UV methods for felbamate and its metabolites in rat plasma report distinct linear quantitation ranges for 2-hydroxy felbamate (0.391–200 µg/mL) vs. felbamate (0.195–200 µg/mL), reflecting different analytical sensitivity requirements [1]. In human plasma, the combined linear range for felbamate and the two hydroxy metabolites is 0.781–200 µg/mL [2]. Using 2-Hydroxy Felbamate-d4 enables simultaneous, independent quantification of both the parent drug (with Felbamate-d4) and the 2-hydroxy metabolite in a single multiplexed LC–MS/MS run.

Therapeutic drug monitoring Pharmacokinetics Metabolite profiling

Co-Elution Fidelity with Unlabeled 2-Hydroxy Felbamate Under Reversed-Phase LC Conditions

As a tetradeuterated analog with labeling at aliphatic (non-aromatic, non-polar) positions, 2-Hydroxy Felbamate-d4 is expected to co-elute with unlabeled 2-hydroxy felbamate within a retention time difference of ≤0.1 min under standard reversed-phase LC conditions, consistent with literature observations for deuterated IS containing ≤6 deuterium atoms [1][2]. Specifically, deuterated standards typically elute 0.01–0.03 min earlier than their protiated counterparts in reversed-phase systems due to the slightly lower polarizability of C–D bonds relative to C–H bonds [3]. This near-co-elution is critical for correcting time-dependent matrix effects: when the IS and analyte experience identical ionization microenvironments, the IS can effectively compensate for co-eluting phospholipids, salts, and other endogenous interferences that cause ion suppression or enhancement [4]. In contrast, non-isotopic structural analogs or ¹³C/¹⁵N-labeled IS (which exhibit even smaller or no retention shift) may be used, but ¹³C/¹⁵N-labeled 2-hydroxy felbamate is not commercially available, making the d4-labeled compound the most accessible SIL-IS for this metabolite.

Chromatography Matrix effect correction LC-MS/MS method validation

Isotopic Purity Benchmarking: 2-Hydroxy Felbamate-d4 vs. Felbamate-d4 Synthesis Standards

The reported purity of 2-Hydroxy Felbamate-d4 from Clearsynth is 98% (chemical purity by HPLC/UV), though the lot-specific isotopic enrichment (atom% D) is not explicitly published and must be verified via certificate of analysis . For context, the well-characterized parent IS Felbamate-d4 synthesized via the Choi et al. (1986) route from diethyl phenylmalonate and lithium aluminum deuteride achieves 99.2% isotopic purity with an overall synthetic yield of 44% [1]. Commercial Felbamate-d4 from Cayman Chemical is specified at ≥99% deuterated forms (d1–d4) . The absence of a publicly available, peer-reviewed synthesis protocol for 2-Hydroxy Felbamate-d4—which is typically prepared via post-synthetic deuteration of 2-hydroxy felbamate rather than de novo labeled synthesis—means that lot-to-lot isotopic enrichment consistency must be confirmed by the end user through independent analysis (e.g., high-resolution MS isotopic distribution analysis or ²H NMR) before use in validated methods .

Isotopic purity Quality control Reference standard procurement

Quantification Range Compatibility: Matching IS Performance to Established Bioanalytical Methods for 2-Hydroxy Felbamate

Published validated HPLC-UV methods establish the linear quantitation range for 2-hydroxy felbamate as 0.391–200 µg/mL in rat plasma and 0.195–200 µg/mL in dog plasma, with a lower limit of quantitation (LLOQ) of 0.20 µg/mL in tissue homogenates [1][2]. In human plasma, the combined linear range for felbamate and the 2-hydroxy metabolite is 0.781–200 µg/mL, and in cerebrospinal fluid the range is 0.195–200 µg/mL for both parent and 2-hydroxy metabolite [3][4]. These ranges define the working concentration window within which 2-Hydroxy Felbamate-d4 must perform as an IS. At the typical IS working concentration (selected to produce a signal-to-noise ratio >10:1 at the LLOQ while remaining below detector saturation at the upper limit), the deuterated IS must demonstrate parallelism with the analyte response across the entire calibration range. Published method performance data indicate that HPLC-UV methods for 2-hydroxy felbamate achieve between-day coefficients of variation (CV) of <10% across the linear range when an appropriate internal standard is employed [1].

Method validation Therapeutic drug monitoring Preclinical pharmacokinetics

Optimal Application Scenarios for 2-Hydroxy Felbamate-d4 in Regulated Bioanalysis and Drug Metabolism Research


Multiplexed LC–MS/MS Quantification of Felbamate and 2-Hydroxy Felbamate in a Single Analytical Run

In therapeutic drug monitoring (TDM) and clinical pharmacokinetic studies requiring simultaneous quantification of felbamate and its 2-hydroxy metabolite, 2-Hydroxy Felbamate-d4 is used in combination with Felbamate-d4 as a dual-IS system. Each deuterated IS independently corrects for matrix effects, extraction recovery, and ionization variability for its structurally matched analyte [1]. The metabolite IS (2-Hydroxy Felbamate-d4, MW 258.26) and parent IS (Felbamate-d4, MW 242.26) are spiked into plasma, serum, urine, or CSF samples at concentrations within the validated linear ranges of 0.195–200 µg/mL [2]. This approach meets FDA/EMA BMV guidance requirements for IS-analyte structural identity and has been demonstrated in published HPLC methods for felbamate and its three primary metabolites in rat, dog, and human plasma [3].

Preclinical ADME Studies Tracing Felbamate Metabolism via Isotope Dilution

In absorption, distribution, metabolism, and excretion (ADME) studies, 2-Hydroxy Felbamate-d4 serves as the isotope dilution internal standard for quantifying 2OH-FBM formation in hepatocyte incubations, liver microsomal preparations, and in vivo pharmacokinetic samples from rodents or chimeric mice with humanized liver [1]. The deuterium label positioned at the non-exchangeable C1/C3 methylene positions ensures the IS remains stable throughout sample workup involving aqueous solvents, protein precipitation, and solid-phase extraction [2]. The compound enables precise determination of CYP2E1- and CYP3A4-mediated metabolic clearance rates, providing data critical for drug–drug interaction risk assessment and regulatory submissions [3].

Pharmaceutical Impurity Profiling and ANDA/DMF Reference Standard Applications

2-Hydroxy Felbamate-d4 is classified as a stable isotope-labeled pharmaceutical impurity reference standard and is applicable in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic felbamate products [1]. In this context, the deuterated standard enables accurate quantification of 2-hydroxy felbamate as a specified impurity in felbamate API and finished dosage forms via LC–MS/MS, distinguishing it from the unlabeled impurity through mass-selective detection [2]. The d4 label eliminates ambiguity from co-eluting matrix components that could otherwise produce false-positive impurity signals in UV-based methods, supporting ICH Q3A/Q3B impurity threshold compliance [3].

Method Development and Cross-Validation for Felbamate Metabolite Bioanalytical Assays

During bioanalytical method development and validation, 2-Hydroxy Felbamate-d4 is employed to establish key validation parameters including intra- and inter-day accuracy and precision, recovery, matrix factor, and IS-normalized matrix effects across at least six lots of biological matrix [1]. The IS working concentration is optimized to produce a peak area ratio (analyte/IS) of approximately 1.0 at the geometric mean of the calibration range, minimizing error propagation at both the LLOQ (0.391 µg/mL for 2OH-FBM in rat plasma) and the upper limit of quantitation (200 µg/mL) [2]. Its co-elution with unlabeled 2-hydroxy felbamate (retention time difference ≤0.1 min) ensures that matrix effects are compensated uniformly across the chromatographic peak, satisfying the FDA BMV guidance expectation that the IS 'should have similar retention and ionization properties to the analyte' [3].

Quote Request

Request a Quote for 2-Hydroxy Felbamate-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.